N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
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Overview
Description
“N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride” is a chemical compound with the molecular formula C18H20ClF2N3O2S and a molecular weight of 415.881. It is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H20ClF2N3O2S1. However, the specific structural details, such as bond lengths and angles, are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, similar compounds have been involved in the design and synthesis of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives3.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. However, the molecular formula C18H20ClF2N3O2S and molecular weight 415.88 are provided1.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) involved the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which were then evaluated for their antimicrobial, antilipase, and antiurease activities. This research demonstrates the compound's potential application in the development of new antimicrobial agents with additional biochemical activities (Başoğlu et al., 2013).
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Norman et al. (1996) synthesized heterocyclic analogues of 1192U90, including compounds related to N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride, and evaluated them as potential antipsychotic agents. This work highlights the compound's relevance in the development of new treatments for psychiatric disorders (Norman et al., 1996).
Anti-inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) on novel derivatives derived from visnaginone and khellinone, including structures similar to the mentioned compound, showed significant anti-inflammatory and analgesic activities. This study opens up avenues for the compound's application in pain management and anti-inflammatory therapies (Abu‐Hashem et al., 2020).
Antimicrobial Activities of Triazole Derivatives
Jadhav et al. (2017) synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides, showing moderate to good antimicrobial activities against tested bacterial and fungal strains. This indicates the compound's potential role in antimicrobial drug development (Jadhav et al., 2017).
Safety And Hazards
The specific safety and hazard information for this compound is not available in the search results. However, it is important to note that this compound is not intended for human or veterinary use and is for research use only1.
Future Directions
The future directions for the research and development of this compound are not specified in the search results. However, similar compounds have been involved in the design and synthesis of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra3.
properties
IUPAC Name |
N-[2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2S.ClH/c19-14-1-2-15(16(20)11-14)18(25)23-8-6-22(7-9-23)5-4-21-17(24)13-3-10-26-12-13;/h1-3,10-12H,4-9H2,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUMFJZQIRUYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=C(C=C(C=C3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride |
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